molecular formula C20H22N6 B1574704 TRC-19

TRC-19

Katalognummer B1574704
Molekulargewicht: 346.438
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TRC-19 is a potent and selective inhibitor of Toxoplasma gondii dihydrofolate reductase. TRC-19 showed an IC50 of 9 nM and 89-fold selectivity in favor of Toxoplasma gondii DHFR. TS-DHFR an attractive target for pharmacologic intervention. Thus, competitive inhibition of the DHFR domain has been used extensively in the clinic for the treatment of parasitic infections, including toxoplasmosis.

Wissenschaftliche Forschungsanwendungen

Methods of Inactivation of SARS-CoV-2 for Downstream Biological Assays

The study by Patterson et al. (2020) explored methods to inactivate SARS-CoV-2, facilitating the safe use of samples in lower containment levels. They tested various methods including incubation at 80°C, detergents, Trizol reagents, and UV energies for inactivating high titers of the virus. This research is vital for ensuring the safe handling of infectious samples in laboratories (Patterson et al., 2020).

The National COVID Cohort Collaborative (N3C)

Haendel et al. (2020) introduced the National COVID Cohort Collaborative (N3C), focusing on analyzing patient-level data from various centers for COVID-19 research. This collaborative effort overcame barriers to sharing and harmonizing individual-level clinical data, offering insights for treatments and specialized care (Haendel et al., 2020).

Biomarkers Associated with COVID-19 Disease Progression

Research by Ponti et al. (2020) identified key biomarkers related to COVID-19 disease progression. They emphasized the role of systemic vasculitis and cytokine-mediated coagulation disorders in patients with severe COVID-19 complications. This study aids in classifying patients based on risk and ensuring prompt treatment (Ponti et al., 2020).

Viral Related Tools Against SARS-CoV-2

Fernández-García et al. (2020) summarized research on viruses used in therapy and diagnostics for COVID-19. They reviewed viral-vector vaccines, bacteriophages for antibody detection, and CRISPR-Cas technology for diagnostics and potential treatments (Fernández-García et al., 2020).

Bioinformatics in COVID-19 Research

Cannataro and Harrison (2021) highlighted the role of bioinformatics in COVID-19 research, covering high-throughput technologies like Next-Generation Sequencing and bioinformatics tools for analyzing host-virus interactions. This is crucial for drug repurposing and vaccine development (Cannataro & Harrison, 2021).

Tanreqing Capsule in COVID-19 Treatment

Zhang et al. (2020) investigated the clinical efficacy of Tanreqing Capsule (TRQC) in treating COVID-19. They found significant reductions in the negative conversion time of fecal nucleic acid in patients treated with TRQC, highlighting its potential therapeutic benefits (Zhang et al., 2020).

COVIDomics: Proteomic and Metabolomic Signatures of COVID-19

Costanzo et al. (2022) discussed the application of omics techniques in COVID-19 research. They emphasized the importance of exploring multiomics perspectives for new therapeutic solutions against the pandemic (Costanzo et al., 2022).

CORD-19: The Covid-19 Open Research Dataset

Wang et al. (2020) described the creation of the COVID-19 Open Research Dataset (CORD-19), a comprehensive resource of scientific papers on COVID-19 for text mining and information retrieval systems. This dataset aids in the development of effective treatments and management policies (Wang et al., 2020).

Eigenschaften

Produktname

TRC-19

Molekularformel

C20H22N6

Molekulargewicht

346.438

IUPAC-Name

5-(4-([1,1'-biphenyl]-3-yl)piperazin-1-yl)pyrimidine-2,4-diamine

SMILES

NC1=C(N2CCN(C3=CC(C4=CC=CC=C4)=CC=C3)CC2)C=NC(N)=N1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

TRC-19;  TRC 19;  TRC19.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TRC-19
Reactant of Route 2
Reactant of Route 2
TRC-19
Reactant of Route 3
Reactant of Route 3
TRC-19
Reactant of Route 4
Reactant of Route 4
TRC-19
Reactant of Route 5
Reactant of Route 5
TRC-19
Reactant of Route 6
Reactant of Route 6
TRC-19

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.